![molecular formula C22H20N4O3S B2701398 N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide CAS No. 899983-36-9](/img/structure/B2701398.png)
N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide: is a complex organic compound that features a combination of pyridine, thiophene, and tetrahydroquinoline moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.
-
Synthesis of Pyridin-4-ylmethylamine:
- Starting from pyridine, the methylation and subsequent amination yield pyridin-4-ylmethylamine.
- Reaction conditions: Methylation is typically carried out using methyl iodide in the presence of a base like potassium carbonate. Amination involves the use of ammonia or an amine source under reflux conditions.
-
Synthesis of 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline:
- Thiophene-2-carboxylic acid is first converted to its acyl chloride using thionyl chloride.
- This acyl chloride is then reacted with tetrahydroquinoline under Friedel-Crafts acylation conditions, using a Lewis acid catalyst like aluminum chloride.
-
Coupling to Form the Final Compound:
- The final step involves the coupling of pyridin-4-ylmethylamine with 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline using oxalyl chloride to form the oxalamide linkage.
- Reaction conditions: The coupling reaction is typically carried out in an inert solvent like dichloromethane, under cooling conditions to control the exothermic nature of the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.
化学反应分析
Types of Reactions:
-
Oxidation:
- The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- The carbonyl groups in the compound can be reduced to alcohols.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
-
Substitution:
- The pyridine ring can undergo electrophilic substitution reactions.
- Common reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
- Oxidation of thiophene leads to thiophene sulfoxide or thiophene sulfone.
- Reduction of carbonyl groups results in the formation of corresponding alcohols.
- Substitution on the pyridine ring can yield halogenated or nitrated derivatives.
科学研究应用
Chemistry:
- The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
- It can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
- The presence of multiple heterocyclic rings suggests potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
- It can be explored as a lead compound in drug discovery programs targeting various diseases.
Industry:
- The compound’s structural features make it suitable for use in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The exact mechanism of action of N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.
相似化合物的比较
Thiophene Derivatives:
Pyridine Derivatives:
Quinoline Derivatives:
Uniqueness:
- The combination of pyridine, thiophene, and tetrahydroquinoline in a single molecule is unique, providing a diverse range of chemical reactivity and potential biological activity.
- This structural diversity allows for multiple modes of action and a broad spectrum of applications in various fields.
属性
IUPAC Name |
N-(pyridin-4-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c27-20(24-14-15-7-9-23-10-8-15)21(28)25-17-5-6-18-16(13-17)3-1-11-26(18)22(29)19-4-2-12-30-19/h2,4-10,12-13H,1,3,11,14H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIVREJRISJZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=NC=C3)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
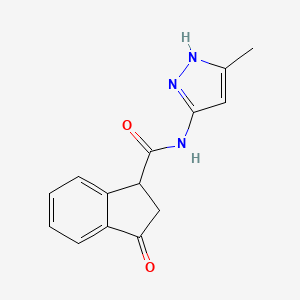
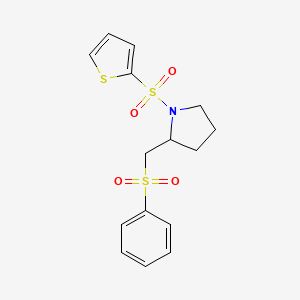

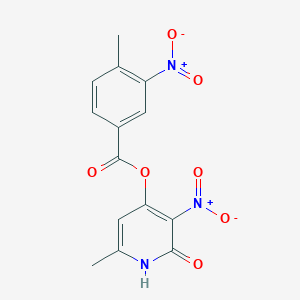
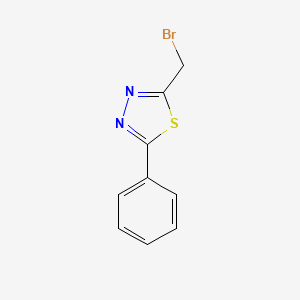
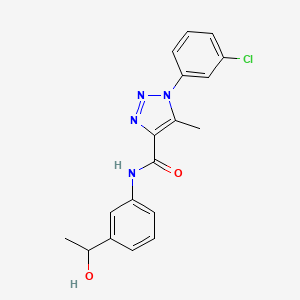
![2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B2701323.png)

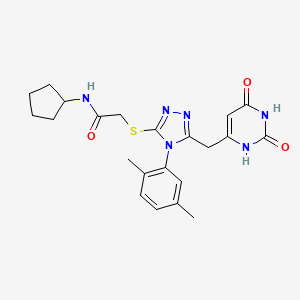
![N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2701329.png)
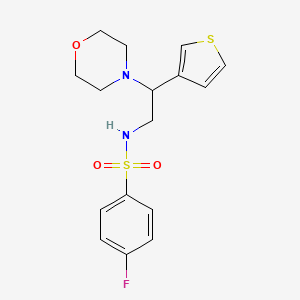
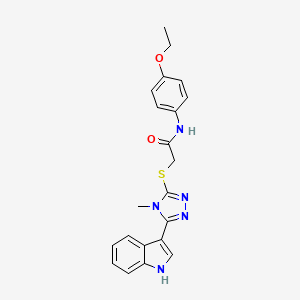
![tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B2701336.png)
![3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2701338.png)
